1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-
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Overview
Description
1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- is a spirocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential biological activities. The spirocyclic framework is known for imparting rigidity and three-dimensionality to the molecule, which can enhance its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- typically involves the formation of the spirocyclic core followed by the introduction of the benzoyl group. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic core. The benzoyl group can then be introduced through acylation reactions using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,7-Diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance its selectivity and potency. For example, it may inhibit the activity of certain kinases by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound with a similar spirocyclic core but additional functional groups that may confer different biological activities.
Uniqueness
1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl- is unique due to its specific combination of the spirocyclic core and the benzoyl group, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-benzoyl-1,9-diazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H18N2O2/c18-13-7-9-15(11-16-13)8-4-10-17(15)14(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18) |
InChI Key |
ACEXYDOCKPLJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)NC2)N(C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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